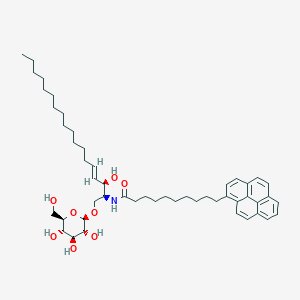![molecular formula C12H30N4 B034753 三[2-(二甲基氨基)乙基]胺 CAS No. 33527-91-2](/img/structure/B34753.png)
三[2-(二甲基氨基)乙基]胺
描述
Tris[2-(dimethylamino)ethyl]amine, often abbreviated as Me6TREN, is a tripodal polyamine ligand known for its coordination with metal ions, facilitating various chemical transformations. Its structural flexibility and electron-donating properties make it a significant compound in the development of coordination chemistry and catalysis.
Synthesis Analysis
The synthesis of tris[2-(dimethylamino)ethyl]amine involves the complexation of Group 1 metal ions, demonstrating its capacity to form stable monomeric sodium complexes. This indicates potential use in alkali-metal-mediated synthetic applications (Cousins et al., 2010).
Molecular Structure Analysis
The molecular structure of Me6TREN reveals a planar AS3N core unit in compounds like tris(dimethylarsino)amine, suggesting a similar structural motif might be present in Me6TREN derivatives. This structure is confirmed by X-ray diffraction methods and density functional calculations (Jockisch & Schmidbaur, 1999).
Chemical Reactions and Properties
Me6TREN acts as a ligand in copper-catalyzed Atom Transfer Radical Addition (ATRA) reactions, showcasing its utility in promoting efficient addition reactions with various alkenes. This illustrates its role in enhancing catalytic activities and broadening the scope of ATRA reactions (Eckenhoff & Pintauer, 2011).
Physical Properties Analysis
The physical properties of tris[2-(dimethylamino)ethyl]amine complexes, such as those with bivalent metals like Co2+, Ni2+, Cu2+, Zn2+, and Cd2+, are significantly influenced by its coordination environment. The stability constants of these complexes highlight the impact of Me6TREN's bulky methyl substituents on its coordination behavior and the physical properties of its complexes (Anderegg & Gramlich, 1994).
Chemical Properties Analysis
The reactivity of Me6TREN with Grignard reagents and magnesium precursors leads to the formation of various magnesium complexes. This reactivity showcases Me6TREN's versatility as a ligand in organometallic chemistry, opening new avenues for the synthesis and study of magnesium-based compounds (Guard & Hazari, 2013).
科学研究应用
Atom Transfer Radical Polymerization (ATRP)
- Scientific Field : Polymer Chemistry
- Application Summary : Tris[2-(dimethylamino)ethyl]amine is used as an ATRP ligand for the creation of telechelic polymers . Telechelic polymers are polymers with reactive end groups, which can be used to create block copolymers or to modify surfaces .
- Methods of Application : The specific methods of application can vary depending on the desired polymer structure and properties. Generally, the Tris[2-(dimethylamino)ethyl]amine is used as a ligand in the ATRP reaction, which is initiated by a radical initiator .
- Results or Outcomes : The use of Tris[2-(dimethylamino)ethyl]amine in ATRP allows for the creation of polymers with controlled molecular weight and narrow molecular weight distribution .
Alkali-Metal-Mediated Synthetic Applications
- Scientific Field : Inorganic Chemistry
- Application Summary : Tris[2-(dimethylamino)ethyl]amine forms complexes with group 1 metals, which is used in alkali-metal-mediated synthetic applications .
- Methods of Application : The Tris[2-(dimethylamino)ethyl]amine is used as a ligand to form complexes with alkali metals. These complexes can then be used in various synthetic applications .
- Results or Outcomes : The use of Tris[2-(dimethylamino)ethyl]amine in this way can facilitate various synthetic reactions, although the specific outcomes can vary depending on the reaction .
Macrocyclization Processes
- Scientific Field : Organic Chemistry
- Application Summary : Tris[2-(dimethylamino)ethyl]amine is involved in the macrocyclization processes by reacting with tripodal esters in methanol to give tricyclic cryptands .
- Methods of Application : The Tris[2-(dimethylamino)ethyl]amine is reacted with tripodal esters in methanol. This reaction leads to the formation of tricyclic cryptands .
- Results or Outcomes : The result of this reaction is the formation of tricyclic cryptands, which are cyclic chemical compounds with three loops .
Tandem Catalysis of Atom Transfer Radical Polymerization
- Scientific Field : Polymer Chemistry
- Application Summary : Tris[2-(dimethylamino)ethyl]amine is used in a novel approach for conducting ARGET ATRP based on simultaneous use of two copper complexes . This approach allows to increase the rate of polymerization of acrylonitrile and to achieve polymers with high molecular weights .
- Methods of Application : The Tris[2-(dimethylamino)ethyl]amine is used as a ligand to form complexes with copper. These complexes are then used in the polymerization of acrylonitrile .
- Results or Outcomes : The use of Tris[2-(dimethylamino)ethyl]amine in this way allows for the creation of polymers with high molecular weights .
Coordination Chemistry with Multidentate Amine Ligands
- Scientific Field : Inorganic Chemistry
- Application Summary : Tris[2-(dimethylamino)ethyl]amine is used as a multidentate amine ligand in coordination chemistry . It forms a quadridentate ligand and is used in pursuing highly reactive and elusive s-block and rare-earth .
- Methods of Application : The Tris[2-(dimethylamino)ethyl]amine is used as a ligand to form complexes with s-block and rare-earth elements .
- Results or Outcomes : The use of Tris[2-(dimethylamino)ethyl]amine in this way can facilitate various synthetic reactions, although the specific outcomes can vary depending on the reaction .
Synthesis of Tricyclic Cryptands
- Scientific Field : Organic Chemistry
- Application Summary : Tris[2-(dimethylamino)ethyl]amine is involved in the synthesis of tricyclic cryptands by reacting with tripodal esters in methanol .
- Methods of Application : The Tris[2-(dimethylamino)ethyl]amine is reacted with tripodal esters in methanol. This reaction leads to the formation of tricyclic cryptands .
- Results or Outcomes : The result of this reaction is the formation of tricyclic cryptands, which are cyclic chemical compounds with three loops .
Tandem Catalysis of Atom Transfer Radical Polymerization
- Scientific Field : Polymer Chemistry
- Application Summary : Tris[2-(dimethylamino)ethyl]amine is used in a novel approach for conducting ARGET ATRP based on simultaneous use of two copper complexes . This approach allows to increase the rate of polymerization of acrylonitrile and to achieve polymers with high molecular weights .
- Methods of Application : The Tris[2-(dimethylamino)ethyl]amine is used as a ligand to form complexes with copper. These complexes are then used in the polymerization of acrylonitrile .
- Results or Outcomes : The use of Tris[2-(dimethylamino)ethyl]amine in this way allows for the creation of polymers with high molecular weights .
Coordination Chemistry with Multidentate Amine Ligands
- Scientific Field : Inorganic Chemistry
- Application Summary : Tris[2-(dimethylamino)ethyl]amine is used as a multidentate amine ligand in coordination chemistry . It forms a quadridentate ligand and is used in pursuing highly reactive and elusive s-block and rare-earth .
- Methods of Application : The Tris[2-(dimethylamino)ethyl]amine is used as a ligand to form complexes with s-block and rare-earth elements .
- Results or Outcomes : The use of Tris[2-(dimethylamino)ethyl]amine in this way can facilitate various synthetic reactions, although the specific outcomes can vary depending on the reaction .
Synthesis of Tricyclic Cryptands
- Scientific Field : Organic Chemistry
- Application Summary : Tris[2-(dimethylamino)ethyl]amine is involved in the synthesis of tricyclic cryptands by reacting with tripodal esters in methanol .
- Methods of Application : The Tris[2-(dimethylamino)ethyl]amine is reacted with tripodal esters in methanol. This reaction leads to the formation of tricyclic cryptands .
- Results or Outcomes : The result of this reaction is the formation of tricyclic cryptands, which are cyclic chemical compounds with three loops .
安全和危害
Tris[2-(dimethylamino)ethyl]amine causes severe skin burns and eye damage . It is harmful if inhaled due to the destruction of respiratory tissues, is toxic if swallowed, and can be fatal in contact with skin . Its median lethal dose is 246 mg/kg, oral (rat), and 117 mg/kg, dermal (rabbit) . It is also combustible .
未来方向
属性
IUPAC Name |
N',N'-bis[2-(dimethylamino)ethyl]-N,N-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N4/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGSQCIDWAUGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CCN(C)C)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294612 | |
| Record name | N~1~,N~1~-Bis[2-(dimethylamino)ethyl]-N~2~,N~2~-dimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[2-(dimethylamino)ethyl]amine | |
CAS RN |
33527-91-2 | |
| Record name | Tris[2-(dimethylamino)ethyl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33527-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1,N1-bis(2-(dimethylamino)ethyl)-N2,N2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033527912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33527-91-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1,N1-bis[2-(dimethylamino)ethyl]-N2,N2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N~1~,N~1~-Bis[2-(dimethylamino)ethyl]-N~2~,N~2~-dimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)



